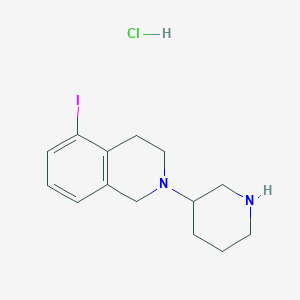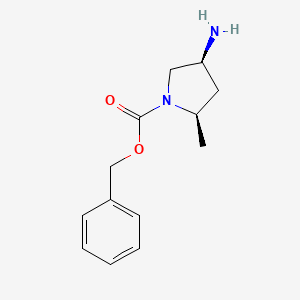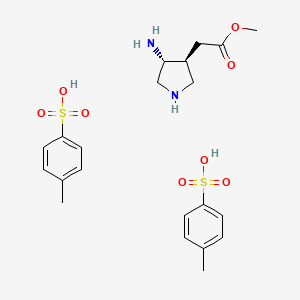
Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate) is a chemical compound utilized in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate) typically involves multi-step organic synthesis. Starting from easily available precursors, the process involves:
Formation of the pyrrolidine ring structure.
Introduction of the amino group at the 4-position.
Acetylation of the compound to form the ester group.
Sulfonation using 4-methylbenzenesulfonic acid to achieve the final product.
Industrial Production Methods
Industrial production of Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate) often involves scalable batch processes or continuous flow methods. Reaction conditions, including temperature, pressure, and pH, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of reactions, such as:
Oxidation: : Reaction with oxidizing agents leading to the formation of related amine oxides.
Reduction: : Reduction reactions converting the ester group into corresponding alcohols.
Substitution: : Nucleophilic substitutions at the pyrrolidine ring or the amino group.
Common Reagents and Conditions
Some common reagents and conditions used in these reactions include:
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Acidic or basic catalysts for substitution reactions.
Major Products
The major products formed from these reactions vary based on the type of reaction and conditions employed. For instance, oxidation may yield amine oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate) has diverse applications in:
Chemistry: : Used as an intermediate in organic synthesis.
Biology: : Employed in studies involving enzyme interactions and binding affinities.
Medicine: : Explored for its potential in drug development due to its unique structural properties.
Industry: : Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. It can bind to active sites, altering biological activity, and influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Compared to similar compounds, Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate) stands out due to its:
Structural Features: : Unique pyrrolidine ring with distinct stereochemistry.
Functional Groups: : Presence of both amino and ester groups, allowing diverse chemical reactions.
Similar Compounds
Some similar compounds include:
N-Methylpyrrolidone derivatives.
Pyrrolidine-based esters and amines.
This article provides a detailed overview of Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate), showcasing its preparation, reactions, applications, and comparisons with similar compounds. Dive deeper, and the world of chemistry unfolds its intricate beauty!
Properties
IUPAC Name |
methyl 2-[(3S,4R)-4-aminopyrrolidin-3-yl]acetate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2C7H8O3S/c1-11-7(10)2-5-3-9-4-6(5)8;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-6,9H,2-4,8H2,1H3;2*2-5H,1H3,(H,8,9,10)/t5-,6-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMXYBATOMMBCP-USPAICOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CC1CNCC1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)C[C@H]1CNC[C@@H]1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

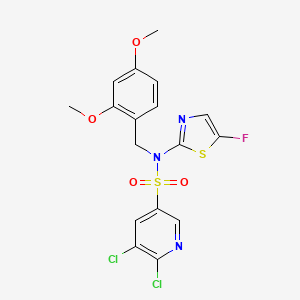
![6-Chloro-3-iodo-4-methyl-1-trityl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8092718.png)
![N-[6-cyclopropyl-7-[[(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methoxy]-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanesulfonamide](/img/structure/B8092724.png)
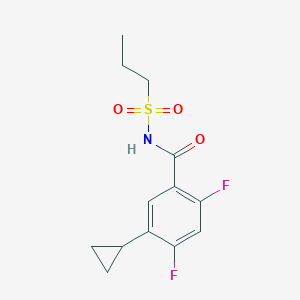
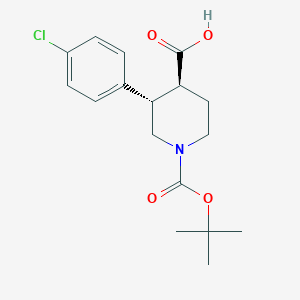
![(1R)-1'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride](/img/structure/B8092739.png)
![(1S)-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride](/img/structure/B8092741.png)
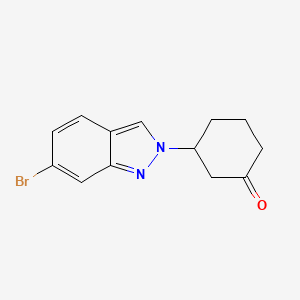
![7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride](/img/structure/B8092747.png)

![Pyrazolo[1,5-a]pyridin-7-ylmethanamine oxalate](/img/structure/B8092761.png)
